molecular formula C10H10N2O B3030209 5-Methoxyquinolin-3-amine CAS No. 881668-93-5

5-Methoxyquinolin-3-amine

Cat. No.: B3030209
CAS No.: 881668-93-5
M. Wt: 174.20
InChI Key: MRYAIYLNPHLPAY-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C10H10N2O. It is a derivative of quinoline, featuring a methoxy group at the 5-position and an amine group at the 3-position.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxyquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been identified as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase involved in gene repression. By inhibiting EZH2, these derivatives can decrease the global levels of H3K27me3, leading to the reactivation of tumor suppressor genes and potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYAIYLNPHLPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732210
Record name 5-Methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881668-93-5
Record name 5-Methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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